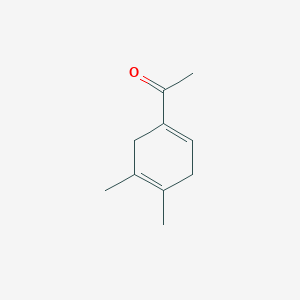
1-(4,5-Dimethylcyclohexa-1,4-dien-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dimethylcyclohexa-1,4-dien-1-yl)ethanone is a chemical compound that belongs to the family of cyclic ketones. It is also known as pulegone ketone or menthofuran ketone. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and fragrance industries.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dimethylcyclohexa-1,4-dien-1-yl)ethanone is not fully understood. However, studies have suggested that it may act by inhibiting the growth of microorganisms and cancer cells. It may also act by disrupting the cell membrane of microorganisms and cancer cells.
Biochemical and Physiological Effects:
1-(4,5-Dimethylcyclohexa-1,4-dien-1-yl)ethanone has been studied for its biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect against oxidative stress. It has also been shown to have anti-inflammatory properties, which may help reduce inflammation. Additionally, this compound has been studied for its potential use in pain management due to its analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4,5-Dimethylcyclohexa-1,4-dien-1-yl)ethanone has various advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, it has been shown to have potent antimicrobial, antifungal, and insecticidal properties, making it a useful compound for studying these areas. However, one limitation is that its mechanism of action is not fully understood, which may hinder further research.
Orientations Futures
There are various future directions for research on 1-(4,5-Dimethylcyclohexa-1,4-dien-1-yl)ethanone. One direction is to further investigate its potential use as an anti-cancer agent. Another direction is to study its potential use in the fragrance industry and develop new fragrances based on its odor. Additionally, further research is needed to fully understand its mechanism of action and its potential use in pain management.
Méthodes De Synthèse
1-(4,5-Dimethylcyclohexa-1,4-dien-1-yl)ethanone can be synthesized through various methods, including the oxidation of pulegone, the reduction of menthofuran, and the condensation of pulegone with acetaldehyde. Among these methods, the oxidation of pulegone is the most commonly used method. This method involves the use of various oxidizing agents, such as potassium permanganate, chromium trioxide, and peracids.
Applications De Recherche Scientifique
1-(4,5-Dimethylcyclohexa-1,4-dien-1-yl)ethanone has various potential applications in the scientific research field. It has been studied for its antimicrobial, antifungal, and insecticidal properties. It has also been investigated for its potential use as an anti-cancer agent. Additionally, this compound has been studied for its potential use in the fragrance industry due to its minty and camphoraceous odor.
Propriétés
Numéro CAS |
137958-27-1 |
|---|---|
Nom du produit |
1-(4,5-Dimethylcyclohexa-1,4-dien-1-yl)ethanone |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-(4,5-dimethylcyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h5H,4,6H2,1-3H3 |
Clé InChI |
CHILERGRBKQBMP-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=CC1)C(=O)C)C |
SMILES canonique |
CC1=C(CC(=CC1)C(=O)C)C |
Synonymes |
Ethanone, 1-(4,5-dimethyl-1,4-cyclohexadien-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



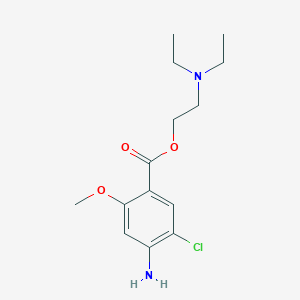
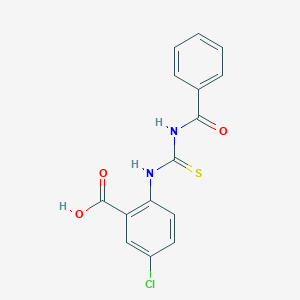
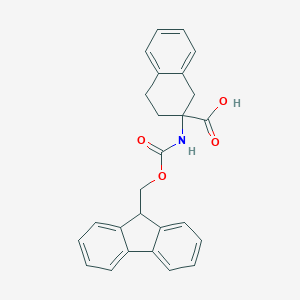
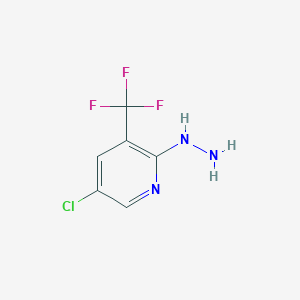
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)


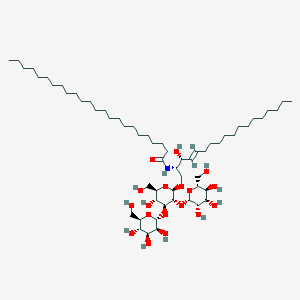

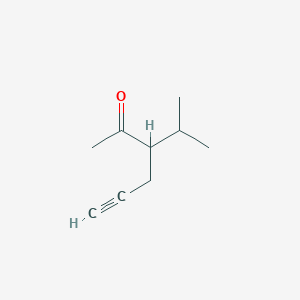
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)


![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)